molecular formula C20H32N2O B2917670 3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide CAS No. 955528-01-5

3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide

Cat. No.: B2917670
CAS No.: 955528-01-5
M. Wt: 316.489
InChI Key: YQUZEEYSYHSLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its primary research value lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs . This selectivity is crucial for probing the specific biological functions of HDAC6, which include regulating α-tubulin acetylation, cellular motility, and the degradation of misfolded proteins via the aggresome pathway. In research models, this compound has been investigated for its potential to induce apoptosis in cancer cells, especially those of hematopoietic origin, by disrupting protein homeostasis and cell signaling. Its mechanism involves binding to the catalytic domain of HDAC6, leading to the accumulation of acetylated tubulin and hyperacetylated HSP90, without significantly affecting histone acetylation . This profile makes it a valuable chemical tool for studying HDAC6's role in oncogenesis, and its effects on the immune synapse, making it relevant for immuno-oncology research. Furthermore, due to HDAC6's role in neurodegenerative pathways, this inhibitor is also of significant interest for investigating potential therapeutic strategies in conditions like Alzheimer's disease and other tauopathies.

Properties

IUPAC Name

3,3-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-5-12-22-13-6-7-17-14-16(8-9-18(17)22)10-11-21-19(23)15-20(2,3)4/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUZEEYSYHSLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound incorporates a tetrahydroquinoline moiety known for its interactions with various biological receptors, particularly free fatty acid receptors (FFA), which are implicated in metabolic regulation and inflammation.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. Its structure includes a butanamide functional group and a tetrahydroquinoline ring system, which is critical for its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₂₅N₃O
Molecular Weight 293.41 g/mol

Research indicates that compounds similar to this compound can act as agonists at FFA receptors. Specifically, FFA3 (previously known as GPR41) has been linked to various physiological processes including:

  • Modulation of insulin secretion and glucose tolerance.
  • Regulation of inflammation and metabolic pathways.

Activation of FFA3 by short-chain fatty acids has been shown to counteract certain metabolic disorders and may have therapeutic implications for conditions such as type 2 diabetes and obesity .

Pharmacological Studies

A series of structure–activity relationship (SAR) studies have been conducted to elucidate the biological effects of tetrahydroquinoline derivatives. These studies have demonstrated that modifications to the chemical structure significantly influence receptor binding affinity and agonist activity.

Table 1: Structure–Activity Relationship Findings

Compound FFA3 Agonist Activity (pEC50) Remarks
Compound 15.87 ± 0.07High potency in murine models
Compound 25.42 ± 0.04Moderate potency
Compound 36.34 ± 0.04Enhanced activity with bromosubstituents

These studies suggest that specific structural modifications can enhance the potency of these compounds at FFA receptors .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Metabolic Disorders : The ability of this compound to activate FFA receptors suggests its use in treating metabolic syndromes.
  • Inflammatory Conditions : Its role in modulating inflammatory responses indicates potential applications in diseases characterized by chronic inflammation.

In vivo studies have shown that compounds targeting FFA receptors can improve metabolic parameters and reduce inflammatory markers in animal models.

Comparison with Similar Compounds

Substituent Effects on the Tetrahydroquinoline Core

  • 3,3-Dimethyl-N-(1-Tosyl-1,2,3,4-Tetrahydroquinolin-6-yl)butanamide (): Key Difference: The tetrahydroquinoline core here bears a tosyl (p-toluenesulfonyl) group instead of a propyl substituent. This substitution may also decrease metabolic stability due to susceptibility to hydrolytic cleavage .

Core Structure Variations in Patent Derivatives ()

  • Pyrido-Pyrimidinone Derivatives (e.g., 7-(3,4-Dimethoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one): Key Difference: Replaces the tetrahydroquinoline with a pyrido-pyrimidinone core and introduces methoxyphenyl substituents. Impact: The aromatic pyrido-pyrimidinone system enhances planar rigidity, favoring interactions with enzymes like kinases. The target compound’s flexible tetrahydroquinoline may offer better conformational adaptability for CNS targets .

Butanamide Derivatives with Trifluoromethyl Groups ()

  • (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-Dimethyl-N-(Phenylmethyl)butanamide: Key Difference: Incorporates trifluoromethylphenyl and thioxomethyl groups. Impact: The trifluoromethyl groups enhance metabolic resistance and electronegativity, which could improve in vivo stability. However, the phenylmethyl substituent may increase molecular weight and reduce permeability compared to the target compound’s ethyl-linked propyl group .

Complex Butanamide Derivatives in Patent Literature ()

  • N-(1-((2-(Dimethylamino)ethyl)amino)-2-Methyl-1-oxopropan-2-yl)-4-(4-(2-Methyl-5-((2S,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-(Methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide: Key Difference: Features a sugar-like tetrahydropyran and dimethylaminoethyl group. Impact: The polar tetrahydropyran moiety suggests applications in glycosylation-targeted therapies, contrasting with the target compound’s likely CNS focus.

Quinoxaline-Based Acetamide Derivatives ()

  • N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives: Key Difference: Substituted quinoxaline core with acetamide linkage. Impact: The planar quinoxaline system may facilitate DNA intercalation or topoisomerase inhibition, diverging from the target compound’s non-aromatic tetrahydroquinoline. The shorter acetamide chain (vs. butanamide) reduces flexibility and hydrogen-bonding capacity .

Tetrahydroquinoline Derivatives with Amidines ()

  • 2-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Oxy]ethanimidamide: Key Difference: Oxo group and ethanimidamide substituent. Impact: The amidine group’s basicity enhances water solubility but may reduce blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.